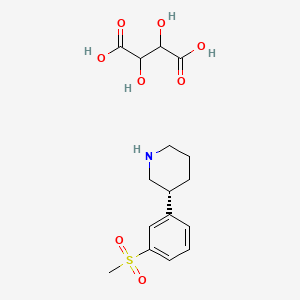
2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine
描述
2,3-dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits and vegetables. It has been widely used in the food industry as a flavoring agent, preservative, and acidity regulator. (3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, is a synthetic compound that has shown potential in various scientific research applications.
作用机制
The mechanism of action of 2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid is not well understood, but it is believed to act as a chiral auxiliary by forming diastereomeric complexes with substrates, which can then be separated through various methods. It has also been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, acts as a selective dopamine D3 receptor antagonist. It has been shown to block the binding of dopamine to the D3 receptor, which may have implications for the treatment of various diseases such as addiction, depression, and schizophrenia.
生化和生理效应
Tartaric acid has been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases. It has also been studied for its potential as a biomaterial for tissue engineering and drug delivery.
(3R)-3-(3-methylsulfonylphenyl)piperidine has been shown to have potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of these diseases.
实验室实验的优点和局限性
Tartaric acid is a relatively inexpensive and readily available compound that has been widely used in the food industry. It is also a chiral auxiliary that can be used in asymmetric synthesis, which may have implications for the production of chiral compounds.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, is a synthetic compound that may be more difficult and expensive to produce. It also has limitations in terms of its selectivity for the dopamine D3 receptor, which may limit its potential as a therapeutic agent.
未来方向
There are many potential future directions for the study of 2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid and (3R)-3-(3-methylsulfonylphenyl)piperidine. Tartaric acid may continue to be studied for its potential as a biomaterial for tissue engineering and drug delivery. It may also be studied for its antioxidant properties and potential therapeutic applications.
(3R)-3-(3-methylsulfonylphenyl)piperidine may be studied further for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It may also be studied for its selectivity for the dopamine D3 receptor and its implications for the treatment of addiction, depression, and other diseases. Additionally, further research may be conducted to develop more selective and potent dopamine D3 receptor antagonists.
合成方法
Tartaric acid can be synthesized from natural sources such as grapes or through chemical synthesis. One common method involves the oxidation of (+)-2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid with potassium permanganate, followed by reduction with sodium borohydride. This results in the production of meso-2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid, which can be separated into its enantiomers, (R)- and (S)-2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, can be synthesized through a multistep process involving the reaction of 3-methylsulfonylbenzaldehyde with piperidine in the presence of a base, followed by reduction with sodium borohydride. This results in the production of the desired compound, which can be purified through recrystallization.
科学研究应用
Both 2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid and (3R)-3-(3-methylsulfonylphenyl)piperidine have shown potential in various scientific research applications. Tartaric acid has been used as a chiral auxiliary in asymmetric synthesis, as a resolving agent for racemic mixtures, and as a ligand for metal complexes. It has also been studied for its potential as a biomaterial for tissue engineering and drug delivery.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of these diseases.
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRLGRCXHOPLH-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849558 | |
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt | |
CAS RN |
504398-38-3 | |
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
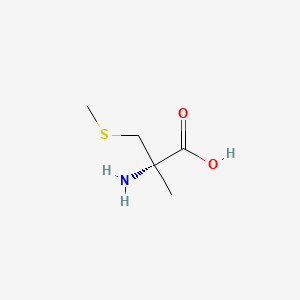
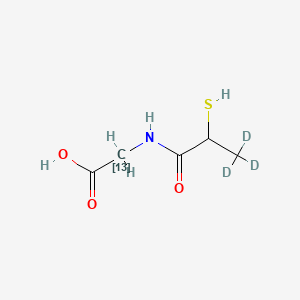
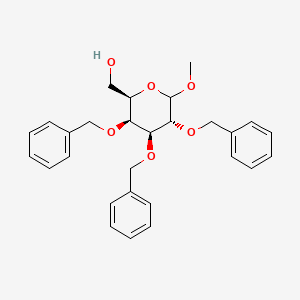
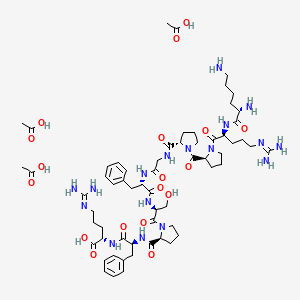
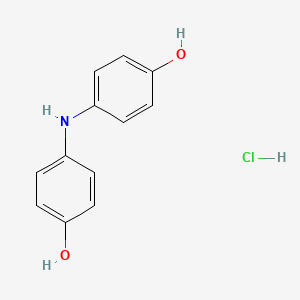
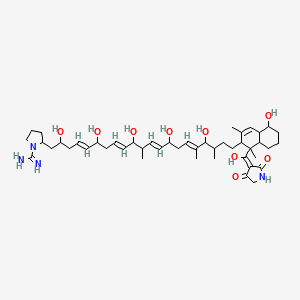
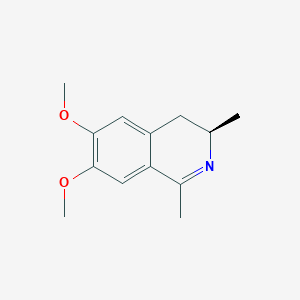

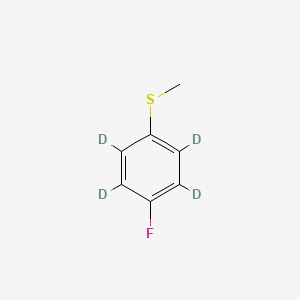
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)